molecular formula C5H12ClN3O2 B090954 (S)-2-(2-Aminoacetamido)propanamide hydrochloride CAS No. 15855-91-1

(S)-2-(2-Aminoacetamido)propanamide hydrochloride

Cat. No. B090954
CAS RN: 15855-91-1
M. Wt: 181.62 g/mol
InChI Key: WKMHRZQCACUPFQ-UHFFFAOYSA-N
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Description

-(S)-2-(2-Aminoacetamido)propanamide hydrochloride, also known as S-2-Aminoacetamido-2-propanamide hydrochloride, is a white crystalline solid that is used in scientific research. It is an acid chloride salt of the amino acid-based amide S-2-Aminoacetamido-2-propanamide and is widely used in laboratory experiments for its biochemical and physiological effects. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as potential future directions.

Mechanism of Action

(S)-2-(2-Aminoacetamido)propanamide hydrochloridetamido-2-propanamide hydrochloride acts as an inhibitor of enzymes involved in signal transduction pathways. It binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity can be used to study the structure and function of proteins involved in signal transduction pathways.
Biochemical and Physiological Effects
(S)-2-(2-Aminoacetamido)propanamide hydrochloridetamido-2-propanamide hydrochloride has been shown to inhibit the activity of enzymes involved in signal transduction pathways. In addition, it has been shown to inhibit the activity of enzymes involved in the metabolism of amino acids, such as serine hydroxymethyltransferase, glycine decarboxylase, and serine dehydratase. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins, such as ribosomal protein S6 kinase.

Advantages and Limitations for Lab Experiments

(S)-2-(2-Aminoacetamido)propanamide hydrochloridetamido-2-propanamide hydrochloride has several advantages for use in laboratory experiments. It is a stable compound, with a long shelf-life, and is easy to prepare and store. It is also relatively non-toxic and does not interfere with other biological processes. However, it is not very soluble in water, and so it can be difficult to use in experiments that require aqueous solutions.

Future Directions

(S)-2-(2-Aminoacetamido)propanamide hydrochloridetamido-2-propanamide hydrochloride has potential applications in drug development, as it can be used to study the structure and function of proteins involved in signal transduction pathways. It can also be used to study the role of amino acids in metabolic pathways, as well as the inhibition of enzymes involved in the synthesis of proteins. In addition, it has potential applications in the development of new treatments for diseases, such as cancer, as it can be used to inhibit the activity of enzymes involved in the metabolism of amino acids. Finally, it could be used in the development of new diagnostic tools, as it can be used to study the structure and function of proteins involved in signal transduction pathways.

Synthesis Methods

(S)-2-(2-Aminoacetamido)propanamide hydrochloridetamido-2-propanamide hydrochloride can be synthesized by reacting two equivalents of S-2-aminoacetamido-2-propanamide with one equivalent of hydrochloric acid in an aqueous solution. The reaction is conducted at a temperature of 50-60°C, and the product is isolated by precipitation or by crystallization.

Scientific Research Applications

(S)-2-(2-Aminoacetamido)propanamide hydrochloridetamido-2-propanamide hydrochloride has been used in a variety of scientific research applications, including studies of enzyme kinetics and protein structure, as well as in drug development. It has also been used in studies of the structure and function of proteins involved in signal transduction pathways, as well as in studies of the role of amino acids in metabolic pathways.

properties

IUPAC Name

2-[(2-aminoacetyl)amino]propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2.ClH/c1-3(5(7)10)8-4(9)2-6;/h3H,2,6H2,1H3,(H2,7,10)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMHRZQCACUPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00639758
Record name Glycylalaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15855-91-1
Record name Glycylalaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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